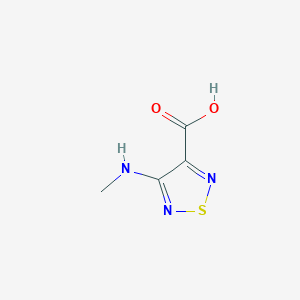

4-(甲基氨基)-1,2,5-噻二唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

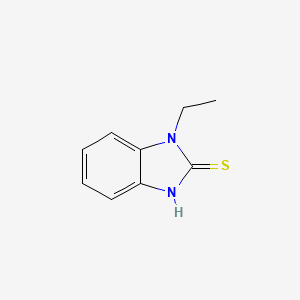

The compound "4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

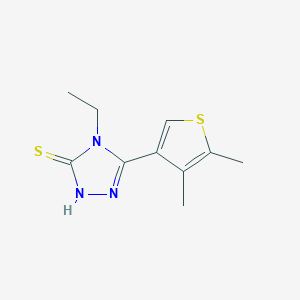

The synthesis of thiadiazole derivatives often involves the use of bidentate directing groups to facilitate C-H activation and functionalization. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been reported as a new bidentate directing group for Pd(II)-catalyzed arylation and oxygenation of carboxamides . Additionally, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been synthesized and characterized, demonstrating the versatility of thiadiazole derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be complex, with various substituents affecting their properties. X-ray diffraction crystallography has been used to confirm the structure of dimeric organotin thiadiazole complexes . Moreover, density functional theory (DFT) has been employed to study the electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid, revealing insights into the stability and molecular properties of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives undergo a range of chemical reactions. For example, the reaction of thioamides with electrophilic reagents can yield 3,5-disubstituted 1,2,4-thiadiazoles . Additionally, the reactivity of thiadiazole derivatives with bases has been explored, leading to the formation of various functionalized products . The synthesis of 4,5-dihydro-1,3,4-thiadiazole derivatives based on hydrazones of oxamic acid thiohydrazides further demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The study of 4-methylthiadiazole-5-carboxylic acid using DFT revealed information about its vibrational modes, hydrogen bonding, solvent effects, and non-linear optical properties . The antimicrobial activity of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives has been evaluated, with some compounds showing significant bioactivity against Gram-positive bacteria .

科学研究应用

药理应用

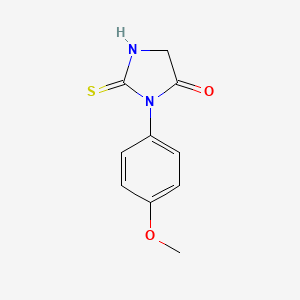

基于1,3,4-噻二唑环的杂环系统以其广泛的药理活性而闻名。这些化合物在药物化学中扮演着关键的支架角色,得益于它们广泛的化学修饰可能性。它们表现出抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性。这些杂环系统的多功能性,包括1,3,4-噻二唑核心,在于它们作为羧酸、酰胺和酯基的生物同构体,增强了与酶和受体的相互作用能力,因为它们能够参与氢键作用。这种生物同构体相似性表明,4-(甲基氨基)-1,2,5-噻二唑-3-羧酸的衍生物可能具有类似的药理特性 (Lelyukh, 2019)。

合成和生物学意义

噻二唑类化合物的合成多样性,包括类似4-(甲基氨基)-1,2,5-噻二唑-3-羧酸的化合物,对于开发新的生物活性分子至关重要。它们的结构框架对于构建类似药物的分子至关重要,研究表明,由于它们与各种生物靶点的有效相互作用,这些化合物在新药物的开发中起着核心作用。这些化合物通过利用噻二唑基团的固有特性来增强生物活性 (Mishra et al., 2015)。

属性

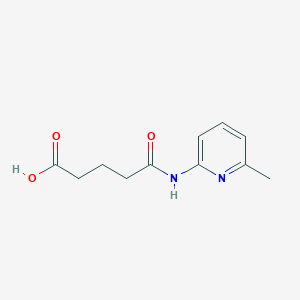

IUPAC Name |

4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMOQOGIIKOBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NSN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364246 |

Source

|

| Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89033-42-1 |

Source

|

| Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)